Sodium (2S,3S,5R)-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide
CAS No.:
Cat. No.: VC20692733
Molecular Formula: C10H11N4NaO5S
Molecular Weight: 322.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N4NaO5S |
|---|---|
| Molecular Weight | 322.28 g/mol |
| IUPAC Name | sodium;(3S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C10H12N4O5S.Na/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2-3,7-8H,4-5H2,1H3,(H,16,17);/q;+1/p-1/t7?,8?,10-;/m0./s1 |
| Standard InChI Key | RFMIKMMOLPNEDG-NOXKLTGNSA-M |
| Isomeric SMILES | C[C@@]1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+] |
| Canonical SMILES | CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+] |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Nomenclature
Tazobactam sodium possesses the molecular formula C₁₀H₁₁N₄NaO₅S and a molecular weight of 322.28 g/mol. Its IUPAC name, sodium;(3S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, reflects its bicyclic β-lactam scaffold modified with a triazolylmethyl group at the 3-position and a sodium carboxylate moiety. The 4,4-dioxide designation arises from sulfone groups at the 4th position of the thiazolidine ring, a structural feature critical to its enzyme-binding affinity.
Table 1: Key Molecular Properties of Tazobactam Sodium
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₄NaO₅S |
| Molecular Weight | 322.28 g/mol |
| IUPAC Name | Sodium;(3S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| CAS Number | Not publicly disclosed |
| Isotopic Variants | [¹³C₂,¹⁵N₃]-tazobactam sodium |
Stereochemical Considerations
The (2S,3S,5R) configuration ensures optimal spatial alignment with the active site of β-lactamases. X-ray crystallographic studies reveal that the triazolylmethyl group adopts an axial orientation, facilitating hydrogen bonding with Ser130 in class A β-lactamases. This stereospecificity underscores the importance of synthetic precision during manufacturing, as epimerization at any chiral center drastically reduces inhibitory activity.
Synthesis and Isotopic Labeling
Industrial Synthesis Pathways
Tazobactam sodium is synthesized via a multi-step sequence beginning with 6-aminopenicillanic acid (6-APA). Key steps include:
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Oxidation: Introduction of sulfone groups using m-chloroperbenzoic acid.
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Triazole Incorporation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append the triazolylmethyl group.
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Sodium Salt Formation: Carboxylate neutralization with sodium hydroxide.
Recent advancements leverage flow chemistry to enhance yield and reduce byproducts, particularly during the oxidation and cycloaddition stages.
Isotopically Labeled Derivatives
Stable isotope-labeled variants like [¹³C₂,¹⁵N₃]-tazobactam sodium (99% ¹³C, 98% ¹⁵N enrichment) are indispensable for pharmacokinetic studies. These analogs enable precise quantification in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), circumventing interference from endogenous compounds.
Mechanism of β-Lactamase Inhibition
Irreversible Binding to Serine Hydrolases
Tazobactam sodium acts as a suicide inhibitor, forming a covalent acyl-enzyme complex with serine β-lactamases. The process involves:
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Acylation: Nucleophilic attack by Ser70 on the β-lactam carbonyl.
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Ring Opening: Cleavage of the β-lactam ring, exposing the triazole moiety.
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Enzyme Inactivation: Structural rearrangement induced by the triazole group destabilizes the active site, preventing substrate hydrolysis.
Kinetic Parameters
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k₂/K (inactivation rate): 1.2 × 10⁵ M⁻¹s⁻¹ for TEM-1 β-lactamase.
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Recovery Half-Life: >24 hours, indicating prolonged inhibition.
Spectrum of Activity
Tazobactam sodium inhibits class A (TEM, SHV) and class C (AmpC) β-lactamases but shows limited efficacy against metallo-β-lactamases (class B) due to their zinc-dependent mechanism. Synergy studies with piperacillin demonstrate a 4-16-fold reduction in minimum inhibitory concentrations (MICs) against Escherichia coli and Klebsiella pneumoniae isolates.
Therapeutic Applications
Clinical Formulations
The piperacillin-tazobactam combination (e.g., Zosyn®) is administered intravenously for:
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Complicated intra-abdominal infections
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Nosocomial pneumonia
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Febrile neutropenia
Dosage Regimens
| Infection Type | Piperacillin Dose | Tazobactam Dose | Frequency |
|---|---|---|---|
| Intra-abdominal | 3.375 g | 0.5 g | q6h |
| Hospital-acquired pneumonia | 4.5 g | 0.5 g | q6h |
Resistance Mechanisms
Emerging resistance stems from:
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Overexpression of efflux pumps (e.g., AcrAB-TolC in Enterobacteriaceae).
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Mutated β-lactamases with reduced affinity (e.g., TEM-50).
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Biofilm formation impairing drug penetration.
Analytical Characterization
Spectroscopic Profiles
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IR (KBr): 1645 cm⁻¹ (C=O stretch), 3198 cm⁻¹ (N-H stretch) .
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¹H NMR (DMSO-d₆): δ 5.89 (s, N-CH₂), 7.45–7.86 (m, aromatic protons) .
Stability Studies
Tazobactam sodium exhibits:
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pH-dependent stability: Optimal at pH 6.5–7.5.
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Thermal degradation: <5% decomposition after 24 hours at 25°C.
Research Applications
Isotope Tracing Studies
[¹³C₂,¹⁵N₃]-tazobactam enables elucidation of:
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Tissue distribution: High concentrations in kidneys (45% of plasma levels).
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Metabolic pathways: Hepatic glucuronidation accounts for 60% of clearance.
Novel Drug Combinations
Ongoing trials investigate synergism with:
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Cefepime: For extended-spectrum β-lactamase (ESBL) producers.
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Meropenem: Against carbapenem-resistant Pseudomonas aeruginosa.
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